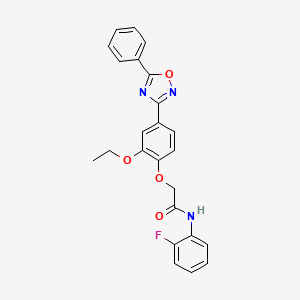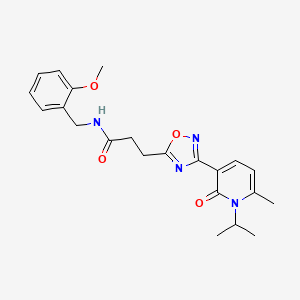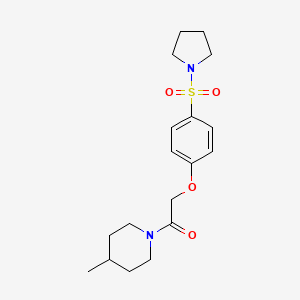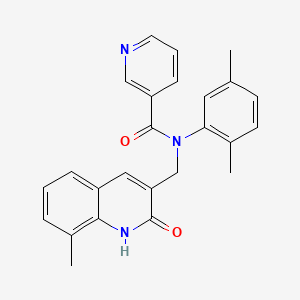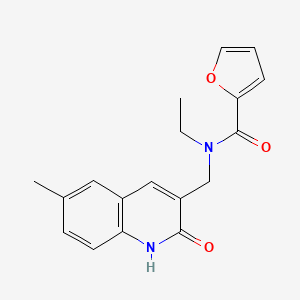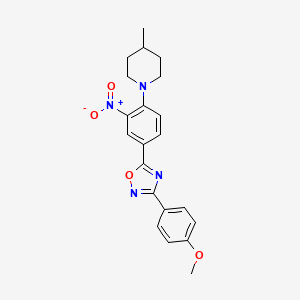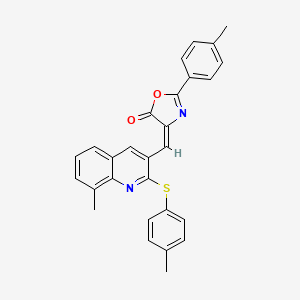![molecular formula C19H22N2O4S B7719294 N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is a potent and selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes. However, N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide. One direction is to investigate its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists with improved solubility and stability. Finally, further studies are needed to elucidate the mechanism of action of N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide and its effects on other physiological and pathological processes.
Synthesemethoden
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-methoxybenzenesulfonamide in the presence of triethylamine to form the intermediate compound. The intermediate is then reacted with 3-chloropropanol in the presence of sodium hydride to form the final product, N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, neuropathic pain, and cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-7-15(8-6-14)19(22)20-17-13-16(9-10-18(17)25-2)26(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPWOHFFZFRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
